molecular formula C16H15NO4S B2450858 3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid CAS No. 326866-55-1

3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid

Cat. No.: B2450858
CAS No.: 326866-55-1
M. Wt: 317.4 g/mol
InChI Key: QWYQADXOPOXONA-UHFFFAOYSA-N
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Description

3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid is a useful research compound. Its molecular formula is C16H15NO4S and its molecular weight is 317.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c18-16(19)13-6-3-8-14(11-13)22(20,21)17-10-4-7-12-5-1-2-9-15(12)17/h1-3,5-6,8-9,11H,4,7,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYQADXOPOXONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326866-55-1
Record name 3-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoic acid
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Biological Activity

3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₁₆H₁₅N₁O₄S
  • Molecular Weight : 303.36 g/mol

The structure features a quinoline moiety linked to a benzoic acid derivative, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1816 µg/mL

The compound showed the highest activity against Candida albicans, indicating its potential as an antifungal agent .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. A notable experiment involved treating macrophage cells with lipopolysaccharide (LPS) to induce inflammation. The results showed:

  • Reduction in TNF-α levels : Decreased by approximately 40% at a concentration of 50 µg/mL.
  • Reduction in IL-6 levels : Decreased by approximately 30% at the same concentration.

These findings suggest that the compound may have therapeutic potential in managing inflammatory diseases .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. In a cell viability assay using human cancer cell lines, the compound exhibited the following effects:

Cell LineIC₅₀ (µg/mL)
MCF-7 (breast cancer)25
HeLa (cervical cancer)20
A549 (lung cancer)30

The compound induced apoptosis in these cell lines, as evidenced by increased annexin V staining and caspase activation .

Case Studies and Research Findings

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections treated with this compound showed a significant reduction in infection rates compared to standard antibiotic therapy. Patients receiving the compound exhibited faster recovery times and lower rates of antibiotic resistance development .
  • Research on Anti-inflammatory Mechanism : A study published in Molecular Pharmacology detailed the mechanisms by which this compound inhibits NF-kB signaling pathways, leading to reduced inflammation markers in vivo .

Scientific Research Applications

Medicinal Chemistry

1. Enzyme Inhibition:
One of the primary applications of 3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid is as a potent inhibitor of aldo-keto reductase AKR1C3, which is implicated in the metabolism of steroid hormones and is a target in cancer research. The compound has demonstrated significant potency in inhibiting AKR1C3 with an isoform-selectivity of 1500-fold, making it particularly interesting for breast and prostate cancer treatments .

2. Anticancer Properties:
The compound's ability to inhibit specific enzymes suggests potential therapeutic applications in oncology. Its mechanism involves binding to the active site of enzymes, disrupting their function, which could lead to reduced tumor growth and proliferation .

3. Anti-inflammatory Effects:
Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases. The sulfonamide group enhances interactions with biological targets, potentially modulating inflammatory pathways .

Biochemical Applications

1. Protein-Ligand Interactions:
The sulfonamide functionality allows for strong interactions with amino acid residues in proteins, facilitating studies on protein-ligand dynamics. This makes it a valuable tool for understanding enzyme mechanisms and designing inhibitors .

2. High-throughput Screening:
Due to its biological activity, this compound is suitable for high-throughput screening assays aimed at discovering new drug candidates. Its efficacy in cellular models supports its use in pharmacological studies .

Material Science Applications

1. Synthesis of Complex Molecules:
The compound serves as a building block in organic synthesis, allowing chemists to create more complex molecules with desired properties. Its unique structure can lead to the development of novel materials with specific functionalities.

2. Development of New Chemical Processes:
In industrial chemistry, this compound can be utilized in the development of new synthetic routes and chemical processes, particularly those involving sulfonamide chemistry.

Case Studies

Case Study 1: Inhibition Mechanism Exploration
A study explored the binding interactions between this compound and AKR1C3 through crystallography. The results indicated that the carboxylate group occupies the oxyanion hole while the sulfonamide group stabilizes the binding conformation necessary for effective inhibition .

Case Study 2: Anti-inflammatory Activity Assessment
In vitro studies assessed the anti-inflammatory effects of various derivatives of this compound on human cell lines. Results showed a significant reduction in pro-inflammatory cytokine production compared to control groups, suggesting potential therapeutic applications in inflammatory diseases .

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide and benzoic acid groups enable nucleophilic and electrophilic substitution:

  • Sulfonamide substitution : The sulfur atom in the sulfonyl group can undergo nucleophilic displacement. For example, reactions with amines (e.g., methylamine) in polar aprotic solvents yield sulfonamide derivatives .

  • Aromatic electrophilic substitution : The quinoline ring undergoes nitration or halogenation at the electron-rich C5/C8 positions under acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .

Table 1: Substitution Reaction Outcomes

Reaction TypeReagents/ConditionsMajor ProductYield (%)
Sulfonamide alkylationMethylamine, DMF, 60°CN-Methylsulfonamide derivative72
NitrationHNO₃/H₂SO₄, 0°C5-Nitroquinoline-sulfonyl-benzoic acid65

Enzyme Inhibition

This compound demonstrates potent inhibition of aldo-keto reductase AKR1C3, a target in cancer therapy:

  • Binding mechanism : The carboxylate group interacts with the enzyme's oxyanion hole, while the sulfonamide aligns the dihydroquinoline in a hydrophobic pocket .

  • Structure-Activity Relationship (SAR) :

    • Removing the benzoic acid carboxylate reduces potency by >100-fold .

    • Small alkyl substituents on the dihydroquinoline (e.g., methyl at C3) enhance inhibitory activity (IC₅₀: 8 nM vs. 15 nM for unsubstituted) .

Table 2: AKR1C3 Inhibition Data

DerivativeIC₅₀ (nM)Selectivity vs. AKR1C2
Parent compound151,500-fold
C3-Methyl derivative82,200-fold

Hydrolysis and Stability

The ester and sulfonamide bonds show distinct stability profiles:

  • Benzoic acid ester hydrolysis : Under basic conditions (NaOH, H₂O/EtOH), the ester hydrolyzes to the free carboxylic acid (100% conversion in 2h at 80°C) .

  • Sulfonamide stability : Resists hydrolysis in acidic/basic media (pH 2–12, 24h) due to strong S–N bonding .

Oxidation and Reduction

  • Quinoline ring oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes the dihydroquinoline to a fully aromatic quinoline system .

  • Sulfonyl group reduction : LiAlH₄ reduces the sulfonamide to a thioether (rarely employed due to competing side reactions) .

Biological Interactions

In pharmacological contexts:

  • DNA intercalation : The planar quinoline ring intercalates with DNA base pairs, disrupting replication (Kd: 1.2 μM) .

  • Protein binding : Forms hydrogen bonds with Arg125 and Tyr216 residues in AKR1C3 (crystal structure PDB: 4R5S) .

Key Mechanistic Insights

  • Sulfonamide rigidity : The sulfonyl group restricts rotation, optimizing steric complementarity with enzyme pockets .

  • pH-dependent reactivity : The benzoic acid carboxylate (pKa ≈ 4.5) protonates under physiological conditions, enhancing membrane permeability .

This compound’s multifunctional architecture enables broad chemical adaptability, making it a valuable scaffold in medicinal and synthetic chemistry. Experimental data prioritizes substitutions at the sulfonamide and quinoline positions for targeted applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A typical approach involves sulfonylation of the quinoline scaffold followed by coupling with benzoic acid derivatives. For example, chlorination or sulfonation reactions may use FeCl₃ as a catalyst under controlled temperatures (40–60°C) to improve yield . Optimization includes monitoring reaction progress via TLC and adjusting solvent polarity (e.g., DCM vs. THF) to enhance intermediate stability. Purification via column chromatography with gradient elution (hexane/EtOAc) is recommended .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of 1H-NMR (to confirm proton environments, e.g., aromatic and sulfonyl protons) and HPLC (≥95% purity threshold). Mass spectrometry (ESI-MS) validates molecular weight, while FT-IR identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹). Cross-validate with elemental analysis (C, H, N, S) to resolve ambiguities .

Advanced Research Questions

Q. What strategies are effective for introducing substituents on the quinoline ring to modulate biological activity?

  • Methodological Answer : Electrophilic aromatic substitution (e.g., nitration or halogenation) at the quinoline’s C3/C4 positions can be achieved using HNO₃/H₂SO₄ or NXS (X = Cl, Br). For regioselectivity, employ directing groups (e.g., sulfonyl) or computational modeling (DFT) to predict reactive sites . Post-functionalization via Suzuki-Miyaura coupling introduces aryl/heteroaryl groups, requiring Pd catalysts and microwave-assisted heating for faster kinetics .

Q. How does the sulfonyl group influence the compound’s stability under different pH conditions?

  • Methodological Answer : The sulfonyl group enhances hydrolytic stability but may undergo acid-catalyzed degradation in strongly acidic media (pH < 2). Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Buffered solutions (pH 1–12) reveal decomposition pathways, such as sulfonic acid formation under basic conditions .

Q. How can computational methods predict the reactivity of this compound in catalytic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for sulfonyl group interactions. Molecular docking studies assess binding affinity with biological targets (e.g., enzymes), while MD simulations evaluate conformational stability in aqueous environments .

Q. How to resolve discrepancies in spectroscopic data when analyzing derivatives?

  • Methodological Answer : Contradictions between NMR and MS data (e.g., unexpected peaks) may arise from tautomerism or impurities. Use 2D-NMR (COSY, HSQC) to assign proton-carbon correlations and differentiate regioisomers. LC-MS/MS identifies trace byproducts, while X-ray crystallography provides definitive structural confirmation .

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